Phthalazine-1,4-diamine

Vue d'ensemble

Description

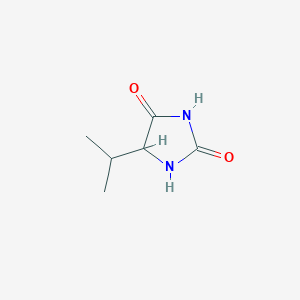

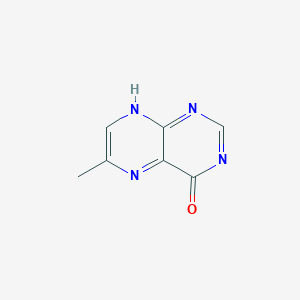

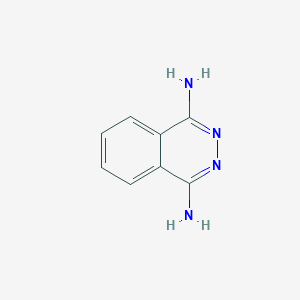

Phthalazine-1,4-diamine is a chemical compound with the molecular formula C8H8N4 and a molecular weight of 160.18 . It is a powder at room temperature .

Synthesis Analysis

Phthalazine-1,4-diamine can be synthesized from N-aryl-4-methylphthalazin-1-amine . Another method involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with 1,4-diazabicyclo[2.2.2]octane (DBO) or hydroquinone .Molecular Structure Analysis

Phthalazine-1,4-diamine contains a total of 21 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 primary amines (aromatic), and 1 Pyridazine .Chemical Reactions Analysis

Phthalazine-1,4-diamine has been recognized as a remarkable structural lead in medicinal chemistry due to its wide application in pharmaceutical and agrochemical industries . It has been used in the synthesis of phthalazine-based compounds as potent anticancer agents .Physical And Chemical Properties Analysis

Phthalazine-1,4-diamine is a powder at room temperature with a melting point of 248-253°C .Applications De Recherche Scientifique

Synthesis of Phthalazine Compounds

Phthalazine-1,4-diamine is used in the synthesis of phthalazine compounds using a heterogeneous base catalyst based on silica nanoparticles obtained from rice husk . The preparation of phthalazine-trione and phthalazine-dione derivatives is achieved under reflux conditions via the one-pot three-component condensation reaction of phthalhydrazide, aromatic aldehydes, and diketones .

Structural Identification

Phthalazine-1,4-diamine plays a crucial role in the structural identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction . This involves nitrogen cyclization and tautomerization study .

Nitrogen Cyclization

Phthalazine-1,4-diamine is used in the synthesis of N-Aminophthalimides and phthalazine 1,4-diones from isobenzofuran-1,3-dione, isoindoline-1,3-dione, furo [3,4-b] pyrazine-5,7-dione, or 1 H-pyrrolo [3,4-c] pyridine-1,3-dione with monohydrate hydrazine to carry out the 5-exo or 6-endo nitrogen cyclization under different reaction conditions .

Synthesis of Heterocyclic Compounds

Phthalazine-1,4-diamine is used in the synthesis of a broad spectrum of heterocyclic compounds such as nitrogen-containing heterocycles . These heterocycles containing a phthalazine ring fragment are used in biological systems, anticonvulsant, cardiotonic, and vasorelaxant .

Green Catalyst

Phthalazine-1,4-diamine is used in the preparation of green catalysts. This green catalyst is easily recovered and re-utilized for the next reaction at least four runs without having any considerable influence on the yields .

Pharmaceutical Applications

Compounds containing phthalazine 1,4-dione moiety have been reported to possess different pharmacological properties including anti-inflammatory, cardiotonic vasorelaxant, anticonvulsant, antihypertensive, antibacterial, anti-cancer, and carbonic anhydrase enzyme activity .

Mécanisme D'action

Target of Action

Phthalazine-1,4-diamine, a derivative of phthalazine, has been reported to exhibit a diverse range of biological activities . The primary targets of Phthalazine-1,4-diamine are AMPA receptors . AMPA receptors mediate the majority of excitatory neurotransmission and have emerged as a promising new target for epilepsy therapy .

Mode of Action

Phthalazine-1,4-diamine acts as a non-competitive antagonist of AMPA receptors . This means that it inhibits the ability of the agonist to open the channel by disrupting conformational changes which may occur in the ligand-binding domains . This interaction with its targets leads to changes in the cellular activity, contributing to its pharmacological effects.

Biochemical Pathways

It is known that the compound’s action on ampa receptors can influence various downstream effects, potentially affecting growth, development, and stress tolerance .

Pharmacokinetics

Most of the designed compounds related to phthalazine-1,4-diamine exhibited good admet profile , suggesting a favorable bioavailability.

Result of Action

Phthalazine-1,4-diamine has been reported to exhibit anticonvulsant activity . Some compounds exhibited the highest relative potencies as anticonvulsants in comparison with diazepam . Furthermore, certain compounds showed 100% protection at a dose level of 125 µgm/kg against maximal electroshock seizure (MES) .

Safety and Hazards

Orientations Futures

Phthalazine-1,4-diamine and its derivatives have shown promising results in various fields, especially in medicinal chemistry . Future research could focus on developing new efficient methods to synthesize N-heterocycles with structural diversity . This could enhance their use in a broad spectrum of medical applications .

Propriétés

IUPAC Name |

phthalazine-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H,(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKDJGAPGQAXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20310057 | |

| Record name | phthalazine-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828870 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Phthalazine-1,4-diamine | |

CAS RN |

17987-70-1 | |

| Record name | 1,4-Phthalazinediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phthalazine-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHTHALAZINE-1,4-DIAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.